molecular formula C19H19N3O4S B3304109 N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921562-12-1

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3304109
CAS RN: 921562-12-1
M. Wt: 385.4 g/mol
InChI Key: XDWDYPOEGLHCTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, compounds were synthesized using an equimolar mixture of 4-amino-N 3-substituted-2, 3-dihydro-2-thioxothiazole-5-carbonitrile, and p-substituted benzaldehyde with a small amount of AlCl3 in chloroform during the early stage of the reaction .


Molecular Structure Analysis

The thiazole ring, a key component of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes the molecules containing a thiazole ring behave unpredictably when entering physiological systems .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The mild and functional group tolerant reaction conditions of this process make it a suitable candidate.

NMR Spectroscopy

The compound could be used in NMR spectroscopy . The integration of the area under a signal in a 1H NMR spectrum is proportional to the number of protons to which the signal corresponds. This property could be used to study the structure and properties of the compound.

Free Radical Bromination

The compound could potentially undergo free radical bromination , a reaction that involves the substitution of a hydrogen atom by a bromine atom in the presence of light or heat.

Nucleophilic Substitution

The compound could also undergo nucleophilic substitution , a fundamental class of reactions in which an electron rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved resources, molecules containing a thiazole ring may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

properties

IUPAC Name

N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-15-6-3-2-5-13(15)8-9-20-17(23)11-14-12-27-19(21-14)22-18(24)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWDYPOEGLHCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
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N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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